Morphine sulfate

Description

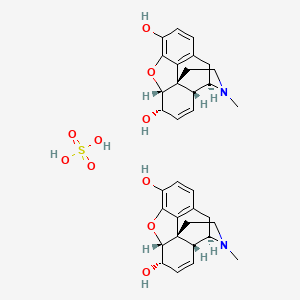

Structure

3D Structure of Parent

Properties

CAS No. |

64-31-3 |

|---|---|

Molecular Formula |

C17H21NO7S |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |

InChI |

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |

InChI Key |

OOZBZVAQKFGLOL-VYKNHSEDSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

Pictograms |

Irritant; Health Hazard |

Related CAS |

57-27-2 (Parent) |

Synonyms |

Chloride, Morphine Contin, MS Duramorph Morphia Morphine Morphine Chloride Morphine Sulfate Morphine Sulfate (2:1), Anhydrous Morphine Sulfate (2:1), Pentahydrate MS Contin Oramorph SR SDZ 202 250 SDZ 202-250 SDZ 202250 SDZ202 250 SDZ202-250 SDZ202250 Sulfate, Morphine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Morphine Sulfate Opioid Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and quantitative data central to understanding the binding affinity of morphine sulfate (B86663) to its primary targets: the mu (µ), delta (δ), and kappa (κ) opioid receptors. A thorough grasp of these interactions is fundamental to the fields of pharmacology, pain management, and the development of novel analgesic compounds with improved therapeutic profiles.

Introduction to Morphine and Opioid Receptors

Morphine, a potent opiate analgesic, exerts its wide range of physiological and psychological effects by interacting with the opioid receptor system. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are centrally involved in modulating pain, reward, and various homeostatic functions.[1][2][3] The three classical opioid receptor subtypes—mu, delta, and kappa—are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opiates like morphine.[3][4] The specific affinity and selectivity of morphine for these receptor subtypes dictate its therapeutic efficacy as well as its side-effect profile, which includes respiratory depression, euphoria, and physical dependence.[2][5]

Quantitative Binding Affinity Data

The binding affinity of morphine sulfate for the different opioid receptors is typically quantified using equilibrium dissociation constants (Ki) and the concentration that inhibits 50% of specific radioligand binding (IC50). These values are determined through competitive radioligand binding assays. It is important to note that reported values can vary between studies due to differences in experimental conditions, such as the tissue or cell preparation used, the specific radioligand employed, and the composition of the assay buffer.[1][6]

Morphine consistently demonstrates a significantly higher affinity for the mu-opioid receptor compared to the delta and kappa receptors, highlighting its selectivity.[7][8]

Table 1: Morphine Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) | Reference |

| Mu (µ) | [³H]DAMGO | Rat brain homogenates | 1.2 | [9] |

| Mu (µ) | [³H]DAMGO | Recombinant human MOR | 1.168 | [10] |

| Mu (µ) | [³H]DAMGO | Guinea-pig brain homogenates | 3.0 (IC50) | [7] |

| Delta (δ) | [³H]DPDPE | Guinea-pig brain homogenates | >1000 (IC50) | [7] |

| Kappa (κ) | [³H]U69593 | Guinea-pig brain homogenates | >1000 (IC50) | [7] |

Table 2: Comparative Opioid Binding Affinities (IC50) at Mu Subtypes

| Compound | Mu₁ Receptor IC50 (nM) | Mu₂ Receptor IC50 (nM) | Reference |

| Morphine | 11.2 | 39.8 | [8] |

| R-methadone | 3.0 | 6.9 | [8] |

| S-methadone | 26.4 | 88.0 | [8] |

Experimental Protocols

The determination of binding affinity is predominantly achieved through competitive radioligand binding assays.[1] This technique measures the ability of an unlabeled compound (the "competitor," e.g., morphine) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.[1]

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the mu, delta, or kappa opioid receptor.

Key Materials:

-

Receptor Source: Membranes from cell lines (e.g., CHO, HEK) stably expressing a specific human opioid receptor subtype, or brain tissue homogenates (e.g., guinea pig, rat, monkey).[1][7][11]

-

Radioligands:

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist like naloxone (B1662785) (e.g., 10 µM).[7]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C or GF/B).[1][13]

-

Scintillation Counter: To measure radioactivity.[7]

Methodology:

-

Membrane Preparation:

-

Harvest cells or dissect brain tissue.

-

Homogenize the tissue/cells in an ice-cold lysis buffer (e.g., 50mM Tris-HCl).[14]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[1][14]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically near its Kd value), and the membrane suspension.[7]

-

Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of naloxone, and the membrane suspension.[7]

-

Competitive Binding Wells: Add assay buffer, radioligand, varying concentrations of this compound, and the membrane suspension.[7]

-

-

Incubation:

-

Filtration and Washing:

-

Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7][14]

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[7]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[7]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[7]

-

Use non-linear regression analysis to determine the IC50 value , which is the concentration of morphine that inhibits 50% of the specific binding of the radioligand.[7]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :[1]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

[³⁵S]GTPγS Binding Assay (Functional Assay)

This assay provides a measure of the functional consequence of receptor binding, specifically the activation of G proteins. It quantifies the efficacy of an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation.

Methodology Outline:

-

Incubate receptor membranes with varying concentrations of morphine, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1]

-

Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is terminated by rapid filtration, similar to the radioligand binding assay.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation).

Signaling Pathways and Visualizations

Upon binding to the mu-opioid receptor, morphine initiates an intracellular signaling cascade characteristic of Gi/Go-coupled GPCRs.[2][3][15]

Morphine-Induced G Protein Signaling

The primary mechanism involves the activation of heterotrimeric G proteins.[2][15] The agonist-bound receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various downstream effectors.[2][15]

References

- 1. benchchem.com [benchchem.com]

- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Opioid Receptors: Overview [jove.com]

- 5. Extended-release this compound in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. benchchem.com [benchchem.com]

- 8. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Radioligand-binding studies [bio-protocol.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Morphine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of morphine sulfate (B86663), a cornerstone opioid analgesic. A thorough understanding of its biotransformation is critical for optimizing therapeutic efficacy, minimizing adverse effects, and guiding the development of novel analgesics. This document details the enzymatic processes, key metabolites, and experimental methodologies used to investigate these pathways, presenting quantitative data in a clear, comparative format and illustrating complex biological processes with detailed diagrams.

Core Metabolic Pathways of Morphine Sulfate

Morphine undergoes extensive metabolism, primarily in the liver, through Phase II conjugation reactions.[1] The most significant pathway is glucuronidation, where morphine is conjugated with glucuronic acid at its 3- and 6-hydroxyl positions.[2][3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[2] Minor metabolic routes, including N-demethylation and sulfation, also contribute to the biotransformation of morphine.[1][4]

Glucuronidation: The Major Metabolic Route

Glucuronidation is the principal metabolic pathway for morphine, accounting for the majority of its clearance.[1] This reaction is mediated by a superfamily of UGT enzymes, with UGT2B7 being the primary isoform responsible for the formation of both morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[2][3] Other UGT isoforms, such as UGT1A1 and UGT1A8, have also been shown to contribute to M6G formation in vitro.[5] The glucuronidation process occurs within the lumen of the endoplasmic reticulum of hepatocytes.[2]

-

Morphine-3-glucuronide (M3G): This is the most abundant metabolite, but it is analgesically inactive.[3] In fact, M3G has been reported to antagonize the analgesic effects of morphine and may contribute to side effects such as myoclonus and allodynia.[3]

-

Morphine-6-glucuronide (M6G): In contrast to M3G, M6G is a pharmacologically active metabolite with potent analgesic properties, even more so than morphine itself.[3]

The ratio of M3G to M6G formation is an important factor in the overall pharmacological profile of morphine.

N-demethylation and Sulfation: Minor Metabolic Routes

While glucuronidation is the predominant pathway, morphine can also undergo minor metabolic transformations.

-

N-demethylation: A small fraction of morphine is metabolized via N-demethylation to normorphine.[1] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[6] Normorphine is considered to have significantly less analgesic activity than morphine.

-

Sulfation: Morphine can also be conjugated with sulfate to form morphine-3-sulfate (M3S) and morphine-6-sulfate (M6S).[4] This pathway is more prominent in newborns compared to adults.[4] The clinical significance of this pathway in adults is considered minor.[4]

Quantitative Data on Morphine Metabolism

The following tables summarize key quantitative data regarding the pharmacokinetics and metabolism of this compound and its primary metabolites.

Table 1: Pharmacokinetic Parameters of Morphine and its Glucuronide Metabolites in Healthy Volunteers

| Parameter | Morphine | Morphine-3-glucuronide (M3G) | Morphine-6-glucuronide (M6G) | Reference(s) |

| Terminal Half-life (t½) (hours) | 15.1 ± 6.5 (oral) | 11.2 ± 2.7 (oral) | 12.9 ± 4.5 (oral) | [6] |

| Systemic Plasma Clearance (ml/min/kg) | 21.1 ± 3.4 | - | - | [6] |

| Oral Bioavailability (%) | 29.2 ± 7.2 | - | - | [6] |

| Volume of Distribution (L/kg) | 2.9 ± 0.8 | - | - | [6] |

| M6G:Morphine AUC Ratio (IV) | - | - | 0.7 ± 0.3 | [6] |

| M6G:Morphine AUC Ratio (Oral) | - | - | 3.6 ± 1.2 | [6] |

| M3G:Morphine AUC Ratio (IV) | - | 7.7 ± 1.4 | - | [6] |

| M3G:Morphine AUC Ratio (Oral) | - | 29.9 ± 6.8 | - | [6] |

Table 2: Relative Formation of Morphine Metabolites

| Metabolite | Percentage of Total Clearance | Reference(s) |

| Morphine-3-glucuronide (M3G) | 57.3% | [6] |

| Morphine-6-glucuronide (M6G) | 10.4% | [6] |

| Renal Clearance of Unchanged Morphine | 10.9% | [6] |

| Unidentified Residual Clearance | 20.8% | [6] |

Experimental Protocols

This section details standardized protocols for investigating the metabolic pathways of this compound.

In Vitro Morphine Glucuronidation Assay Using Human Liver Microsomes

This protocol is designed to determine the kinetics of M3G and M6G formation in a controlled in vitro environment.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal Standard (e.g., hydromorphone)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in water.

-

Prepare a stock solution of UDPGA in buffer.

-

Prepare a stock solution of alamethicin in methanol.

-

Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

-

-

Incubation Setup:

-

On ice, combine the incubation buffer, HLMs (e.g., 0.5 mg/mL final concentration), and alamethicin (e.g., 50 µg/mg microsomal protein). Pre-incubate for 15 minutes to activate the UGTs.

-

Add this compound to achieve the desired final concentrations (a range of concentrations is used for kinetic analysis).

-

Pre-warm the mixture at 37°C for 3-5 minutes.

-

-

Initiation and Termination of Reaction:

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (e.g., 5 mM final concentration).

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes, within the linear range of metabolite formation).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantify the amounts of M3G and M6G formed using a validated LC-MS/MS method.[1][2]

-

In Vivo Morphine Metabolism Study in an Animal Model (e.g., Mouse)

This protocol outlines a typical in vivo experiment to assess the pharmacokinetics and metabolism of morphine in a living organism.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice)

-

This compound solution for injection (e.g., intraperitoneal or subcutaneous)

-

Saline solution (for control group)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Metabolic cages (for urine and feces collection)

-

Anesthesia

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Divide animals into experimental (morphine-treated) and control (saline-treated) groups.

-

-

Drug Administration:

-

Administer a single dose of this compound (e.g., 10 mg/kg) or saline to the respective groups via the chosen route of administration.

-

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Plasma is separated by centrifugation.

-

Urine and Feces: House animals in metabolic cages for collection of urine and feces over a specified period (e.g., 24 hours).

-

-

Sample Preparation:

-

Plasma: Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.

-

Urine: Dilute samples with water or buffer.

-

Tissue Homogenization (optional): At the end of the study, tissues like the liver and brain can be harvested, homogenized, and processed to determine drug and metabolite concentrations.

-

-

LC-MS/MS Analysis:

-

Pharmacokinetic Analysis:

-

Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for morphine and its metabolites.

-

References

- 1. Simultaneous determination of morphine-6-d-glucuronide, morphine-3-d-glucuronide and morphine in human plasma and urine by ultra-performance liquid chromatography-tandem mass spectrometry: Application to M6G injection pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of morphine and its major metabolites M3G and M6G in antemortem and postmortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of morphine and morphine glucuronide metabolites after subcutaneous bolus injection and subcutaneous infusion of morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of morphine-3-sulfate and morphine-6-sulfate in human urine and plasma, and formation in liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morphine pharmacokinetics and metabolism in humans. Enterohepatic cycling and relative contribution of metabolites to active opioid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Morphine-6-Glucuronide in Morphine Sulfate Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine has long been a cornerstone of pain management, yet its clinical effects are not solely attributable to the parent compound. A significant portion of its analgesic efficacy is mediated by its active metabolite, morphine-6-glucuronide (B1233000) (M6G). This technical guide provides an in-depth examination of the pivotal role of M6G in morphine sulfate (B86663) analgesia. We will explore the metabolic conversion of morphine to M6G, its distinct mechanism of action at the molecular level, and its potent analgesic properties. This document will also furnish detailed experimental protocols for key assays used to elucidate the pharmacodynamics of M6G and present a comprehensive summary of quantitative data to facilitate comparative analysis. The information contained herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of M6G's contribution to morphine's therapeutic effects and to highlight its potential as a standalone analgesic agent.

Introduction

For centuries, morphine has been the gold standard for treating severe pain. However, the intricacies of its pharmacology extend beyond the parent molecule. Following administration, morphine undergoes extensive metabolism, primarily in the liver, to produce several metabolites. Among these, morphine-6-glucuronide (M6G) has emerged as a key player in mediating the analgesic effects of its parent drug.[1][2][3] In fact, some studies suggest that M6G is responsible for the majority of the analgesic effect observed after morphine administration, irrespective of the route.[1] This is particularly significant in patients with renal impairment, where accumulation of M6G can occur.[4] Understanding the distinct pharmacological profile of M6G is therefore crucial for optimizing pain therapy and for the development of novel analgesics with improved therapeutic windows. This guide will delve into the metabolic pathway leading to M6G formation, its interaction with opioid receptors, and the experimental evidence supporting its profound analgesic activity.

Metabolism of Morphine to Morphine-6-Glucuronide

The primary metabolic pathway for morphine in humans is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5][6][7] Specifically, the UGT2B7 isoform is the principal enzyme responsible for the conjugation of a glucuronic acid moiety to morphine at both the 3- and 6-hydroxyl positions, forming morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (M6G), respectively.[6][7][8][9][10][11] While M3G is the major metabolite, it is devoid of analgesic activity and may even contribute to adverse effects such as hyperalgesia and myoclonus.[5][7][12] In contrast, M6G, the minor metabolite, is a potent analgesic.[5][7][12] The formation of M6G occurs predominantly in the liver, but evidence suggests that it can also be synthesized within the brain.[3][4][7]

The metabolic conversion of morphine to its glucuronide metabolites is a critical determinant of its overall pharmacological profile. The ratio of M3G to M6G formation can be influenced by various factors, including genetic polymorphisms in the UGT2B7 gene and the presence of co-administered drugs that may inhibit or induce UGT2B7 activity.[6][13]

Mechanism of Action of Morphine-6-Glucuronide

The analgesic effects of M6G, like morphine, are primarily mediated through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[14][15] Upon binding to the MOR, M6G initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.

While both morphine and M6G are µ-opioid receptor agonists, there are subtle but significant differences in their receptor binding profiles and signaling efficacy. Some studies suggest that M6G has a slightly lower affinity for the µ-opioid receptor than morphine, but it exhibits a higher efficacy in activating the receptor and downstream signaling pathways.[15][16] M6G also demonstrates a lower affinity for the kappa-opioid receptor compared to morphine.[15][16]

The activation of the µ-opioid receptor by M6G leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it more difficult to fire an action potential.

-

Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

Experimental Evidence and Protocols

The analgesic properties of M6G have been extensively studied in various preclinical and clinical settings. A number of key experimental assays are routinely employed to characterize its pharmacodynamic and pharmacokinetic profile.

In Vitro Opioid Receptor Binding Assay

This assay is used to determine the binding affinity of M6G for different opioid receptor subtypes.

Protocol:

-

Membrane Preparation:

-

Harvest cells stably expressing the recombinant human µ-opioid receptor (or other opioid receptor subtypes).

-

Homogenize the cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]

-

Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.[17]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add assay buffer, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ-receptors), and the membrane suspension.[17]

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone), and the membrane suspension.[17]

-

Competitive Binding: Add assay buffer, the radioligand, varying concentrations of M6G (or morphine for comparison), and the membrane suspension.[17]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[17]

-

Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[17]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[17]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the M6G concentration.

-

Determine the IC₅₀ value (the concentration of M6G that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

In Vivo Analgesic Assays in Rodents

These assays are used to assess the analgesic potency of M6G in animal models.

This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Protocol:

-

Acclimatization: Acclimate the animals to the testing environment and the restraining device to minimize stress-induced analgesia.[18][19]

-

Baseline Latency: Gently restrain the rodent and position its tail over a radiant heat source.[18][20] Measure the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[8][20]

-

Drug Administration: Administer M6G or morphine via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).

-

Post-treatment Latency: At predetermined time points after drug administration, measure the tail-flick latency again.

-

Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency compared to the baseline measurement.

This test measures the reaction time of a rodent to a heated surface.

Protocol:

-

Apparatus: Use a hot plate apparatus with a controlled surface temperature (e.g., 52.5-56°C).[21]

-

Baseline Reaction Time: Place the animal on the hot plate and start a timer. Observe for nociceptive responses such as paw licking, shaking, or jumping.[5][22] Record the latency to the first response. A cut-off time (e.g., 60 seconds) should be used to prevent injury.[21]

-

Drug Administration: Administer M6G or morphine.

-

Post-treatment Reaction Time: At specified intervals after drug administration, repeat the hot-plate test.

-

Data Analysis: An increase in the reaction time is indicative of an analgesic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the receptor binding affinities and analgesic potency of M6G compared to morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference(s) |

| Morphine | 1.2 - 3 | ~200 | ~30 | [17][23][24] |

| M6G | 0.6 - 30 | ~100 | ~150 | [17][23][24] |

Table 2: Analgesic Potency (ED₅₀) in Rodents

| Compound | Test | Route of Administration | Relative Potency (M6G vs. Morphine) | Reference(s) |

| M6G | Tail-Flick | Intracerebroventricular (i.c.v.) | 47 - 360 times more potent | [21][24][25] |

| M6G | Writhing Test | Intracerebroventricular (i.c.v.) | 45 - 47 times more potent | [21][26] |

| M6G | Tail Immersion | Intracerebroventricular (i.c.v.) | 145 - 200 times more potent | [24] |

| M6G | Tail-Flick | Subcutaneous (s.c.) | Approximately 2 times more potent | [25] |

| M6G | Formalin Test | Intracerebroventricular (i.c.v.) | 60 times more potent | [24] |

Clinical Significance and Future Directions

The evidence strongly indicates that M6G is not merely an inactive metabolite but a potent analgesic that significantly contributes to the therapeutic effects of morphine.[2][27][28] In some clinical scenarios, particularly with chronic administration or in patients with renal dysfunction, M6G may be the primary driver of analgesia.[1][4] This has important implications for clinical practice, as monitoring M6G levels in addition to morphine could lead to more personalized and effective pain management strategies.

Furthermore, the distinct pharmacological profile of M6G, including its potentially higher efficacy and different side-effect profile compared to morphine, makes it an attractive candidate for development as a standalone analgesic.[15][18][29] Clinical trials have investigated M6G for postoperative pain and have suggested that it may offer a better safety profile, with a reduced incidence of nausea and vomiting.[18][29][30] However, its slower onset of action due to its hydrophilic nature and slower transport across the blood-brain barrier is a factor that needs to be considered.[1][19][31]

Future research should continue to explore the unique therapeutic potential of M6G. This includes further elucidation of its signaling pathways, investigation into novel delivery systems to enhance its central nervous system penetration, and large-scale clinical trials to definitively establish its efficacy and safety profile in various pain states. A deeper understanding of the role of M6G will undoubtedly pave the way for the development of the next generation of opioid analgesics with improved efficacy and tolerability.

References

- 1. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Naloxone - protocol for the management of opioid induced respiratory depression | Right Decisions [rightdecisions.scot.nhs.uk]

- 4. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. NIBSC - Brain Tissue Preparation [nibsc.org]

- 11. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. longdom.org [longdom.org]

- 15. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. protocols.io [protocols.io]

- 19. diacomp.org [diacomp.org]

- 20. m.youtube.com [m.youtube.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Hot plate test [panlab.com]

- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 24. Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 26. Hot plate analgesiometer | PPTX [slideshare.net]

- 27. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Code: A Technical Guide to the Genetic Factors Influencing Morphine Sulfate Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, remains a cornerstone of moderate to severe pain management. However, its clinical utility is often hampered by significant interindividual variability in analgesic efficacy and adverse effects. This variability is not random; a substantial portion is rooted in an individual's genetic makeup. This in-depth technical guide explores the core genetic factors that influence the response to morphine sulfate, providing a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the intricate interplay between genetics and morphine's pharmacokinetics and pharmacodynamics, we can move towards a future of personalized pain medicine, optimizing therapeutic outcomes while minimizing risks.

This guide will delve into the key genes and their polymorphisms that alter morphine metabolism, transport, and receptor interaction. We will dissect the molecular signaling pathways that underpin morphine's effects and provide detailed experimental protocols for investigating these genetic influences. All quantitative data are summarized in structured tables for ease of comparison, and complex biological processes are visualized through clear diagrams.

Core Genetic Factors Influencing Morphine Response

The response to morphine is a complex trait influenced by multiple genes. These can be broadly categorized into those affecting its pharmacokinetics (how the body processes the drug) and its pharmacodynamics (how the drug affects the body).

Pharmacodynamic Factors: The Mu-Opioid Receptor (OPRM1)

The primary target for morphine is the mu-opioid receptor, encoded by the OPRM1 gene. Variations in this gene can alter the receptor's structure, expression, and signaling, thereby influencing an individual's sensitivity to morphine.

The most extensively studied single nucleotide polymorphism (SNP) in OPRM1 is the A118G (rs1799971) variant. This polymorphism results in an amino acid change from asparagine to aspartate at position 40 of the receptor protein.[1] Carriers of the G allele often exhibit a reduced analgesic response to morphine and may require higher doses to achieve pain control.[1][2][3]

| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Response | Population Frequency of G Allele |

| OPRM1 | A118G (rs1799971) | AG or GG | Reduced analgesic efficacy, higher morphine dose requirement.[1][2][3] | Caucasians: 12-20%[4], Hispanics: 19-24%[4], African Americans: 1-4%[4], Asians: >40%[2] |

Pharmacokinetic Factors

Metabolism: Cytochrome P450 2D6 (CYP2D6) and UDP-Glucuronosyltransferase 2B7 (UGT2B7)

Morphine itself is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. However, its prodrug, codeine, is metabolized to morphine by CYP2D6.[5][6] Genetic variations in CYP2D6 lead to different metabolic phenotypes, which are critical when considering codeine administration but have a lesser direct impact on the response to morphine itself.[5][6]

The primary metabolic pathway for morphine is glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[7][8] This process results in the formation of morphine-3-glucuronide (B1234276) (M3G), a neuroexcitatory metabolite with no analgesic properties, and morphine-6-glucuronide (B1233000) (M6G), a potent analgesic.[8] Polymorphisms in the UGT2B7 gene, such as H268Y (rs7439366), have been investigated for their impact on morphine metabolism, but studies have yielded inconsistent results regarding their clinical significance on glucuronide-to-morphine ratios.[9][10]

| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Metabolism |

| UGT2B7 | H268Y (rs7439366) | Y/Y | Conflicting evidence; some studies show no significant effect on morphine glucuronide-to-morphine plasma ratios.[9][10] |

Transport: ATP-Binding Cassette Subfamily B Member 1 (ABCB1)

The ABCB1 gene encodes for P-glycoprotein, an efflux transporter that plays a crucial role in limiting the entry of morphine into the central nervous system by actively pumping it out of the brain.[11] The C3435T (rs1045642) polymorphism in ABCB1 has been associated with altered P-glycoprotein expression and function.[11][12] Individuals with the TT genotype may have lower P-glycoprotein function, potentially leading to higher brain concentrations of morphine and a better analgesic response.[12] However, some studies have reported conflicting findings.[11][13]

| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Response |

| ABCB1 | C3435T (rs1045642) | TT | Potentially enhanced analgesic response due to lower P-glycoprotein function and increased morphine concentration in the CNS.[12] Conflicting results exist.[11][13] |

Pain Perception and Modulation: Catechol-O-Methyltransferase (COMT)

The COMT gene encodes an enzyme that metabolizes catecholamines, neurotransmitters involved in pain perception. The Val158Met (rs4680) polymorphism in COMT results in a significant variation in enzyme activity.[14] Individuals with the Met/Met genotype have lower COMT activity, which has been associated with increased pain sensitivity.[14] Studies have shown that cancer patients with the Val/Val genotype, who have higher COMT activity, may require higher doses of morphine for adequate pain relief.[14][15][16][17]

| Gene | Polymorphism (SNP) | Genotype | Effect on Morphine Response |

| COMT | Val158Met (rs4680) | Val/Val (GG) | Higher morphine dose requirement in cancer patients.[14][15][16][17] |

| Val/Met (GA) | Intermediate morphine dose requirement.[14][16] | ||

| Met/Met (AA) | Lower morphine dose requirement in cancer patients.[14][16] |

Signaling Pathways of Morphine Action

Morphine exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events that ultimately lead to analgesia and other physiological responses. Two primary pathways are activated: the G-protein pathway and the β-arrestin pathway.[18][19]

Experimental Protocols

Genotyping of OPRM1 A118G (rs1799971) by PCR-RFLP

This protocol describes a common method for identifying the A118G polymorphism in the OPRM1 gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

1. DNA Extraction:

-

Genomic DNA is isolated from peripheral blood leukocytes or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification:

-

The region of the OPRM1 gene containing the A118G polymorphism is amplified using PCR.

-

Forward Primer: 5'-GCTTGGAACCCGAAAAGT-3'[1]

-

Reverse Primer: 5'-GTAGAGGGCCATGATCGTGA-3'[1]

-

PCR Reaction Mixture (25 µL):

-

12.5 µL 2x PCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL Genomic DNA (10-50 ng/µL)

-

8.5 µL Nuclease-free water

-

-

PCR Cycling Conditions: [20]

-

Initial Denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final Extension: 72°C for 7 minutes

-

3. Restriction Enzyme Digestion:

-

The G allele creates a recognition site for the restriction enzyme BstUI (or a similar enzyme recognizing the CGCG sequence).

-

A 10 µL aliquot of the PCR product is digested with 5 units of BstUI at 60°C for 2 hours.

4. Gel Electrophoresis:

-

The digested PCR products are separated by size on a 3% agarose (B213101) gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Expected Results:

-

AA Genotype (Wild-type): One undigested band of approximately 200 bp.

-

GG Genotype (Homozygous variant): Two bands of approximately 120 bp and 80 bp.

-

AG Genotype (Heterozygous): Three bands at approximately 200 bp, 120 bp, and 80 bp.

-

Quantitative Sensory Testing (QST): Cold Pressor Test

QST is a method used to assess pain perception and modulation in a controlled setting. The cold pressor test is a common QST modality used to induce pain.

1. Equipment:

-

A container filled with ice and water maintained at a constant temperature (typically 1-4°C).

-

A stopwatch.

-

A pain rating scale (e.g., a 0-10 Numerical Rating Scale where 0 is no pain and 10 is the worst pain imaginable).

2. Procedure:

-

The participant is seated comfortably. Baseline heart rate and blood pressure may be recorded.

-

The participant is instructed to immerse their non-dominant hand up to the wrist in the ice water bath.

-

The participant is instructed to keep their hand in the water for as long as they can, up to a maximum of 2 minutes.

-

The following metrics are recorded:

-

Pain Threshold: The time at which the participant first reports feeling pain.

-

Pain Tolerance: The total time the participant keeps their hand in the water.

-

Pain Intensity: The participant is asked to rate their pain on the numerical rating scale at regular intervals (e.g., every 30 seconds) and at the point of withdrawal.

-

3. Data Analysis:

-

Pain threshold and tolerance times are recorded in seconds.

-

Pain intensity ratings are recorded at each time point.

-

These measures can be compared between different genotype groups to assess the influence of genetic factors on pain sensitivity.

Conclusion

The landscape of morphine therapy is being reshaped by our growing understanding of pharmacogenomics. Genetic variations in OPRM1, CYP2D6, ABCB1, COMT, and UGT2B7 are not mere academic curiosities; they are clinically relevant factors that can significantly impact patient outcomes. This technical guide provides a foundational understanding of these key genetic determinants, the underlying molecular pathways, and the experimental methodologies to investigate them.

For researchers and scientists, this guide serves as a springboard for further investigation into the complex genetic architecture of opioid response. For drug development professionals, it highlights the potential for genetically-informed clinical trial design and the development of novel analgesics with improved efficacy and safety profiles. As we continue to unravel the genetic code that dictates our response to medications, the promise of personalized pain management moves closer to becoming a clinical reality, offering the prospect of safer and more effective pain relief for all patients.

References

- 1. mdpi.com [mdpi.com]

- 2. Genotyping of Opioid Receptor Mu 1 (OPRM1) A118G Polymorphism in Indonesian Drug Addicts - ProQuest [proquest.com]

- 3. Allele frequency and genotype distribution of the opioid receptor μ-1 (OPRM1) A118G polymorphism in the Western Saudi population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethnicity Interacts with the OPRM1 Gene in Experimental Pain Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Quantitative sensory testing: a practical guide and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. Morphine glucuronide-to-morphine plasma ratios are unaffected by the UGT2B7 H268Y and UGT1A1*28 polymorphisms in cancer patients on chronic morphine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacogenomics and Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of ABCB1/MDR1 and OPRM1 gene polymorphisms with morphine pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The Val158Met polymorphism of the human catechol-O-methyltransferase (COMT) gene may influence morphine requirements in cancer pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prospective replication study implicates the catechol-O-methyltransferase Val158Met polymorphism as a biomarker for the response to morphine in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetic variation in the Catechol-O-Methyltransferase (COMT) gene and morphine requirements in cancer patients with pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Morphine Sulfate in Human Plasma using HPLC-UV

Application Note and Protocol: Formulation of Sustained-Release Morphine Sulfate Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, remains a cornerstone for managing severe, chronic pain. However, its short biological half-life of approximately 1.5 to 2.5 hours necessitates frequent dosing, which can lead to fluctuations in plasma concentration and decreased patient compliance.[1] Sustained-release (SR) formulations of morphine sulfate (B86663) are designed to address this challenge by maintaining therapeutic drug levels over an extended period, typically 12 or 24 hours, with once or twice daily dosing.[1][2]

This document provides a comprehensive protocol for the formulation of sustained-release morphine sulfate tablets using a hydrophilic matrix system, a widely employed and robust method for controlling drug release.[3] The protocol details the direct compression manufacturing process, key quality control tests, and analytical methodologies for product characterization.

Mechanism of Action: Morphine Signaling

Morphine exerts its analgesic effects primarily by acting as an agonist at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR) located in the central nervous system (CNS).[4][5] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The activated G-protein (specifically the Gαi/o subunit) inhibits adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[6][7] This cascade, along with the modulation of ion channels, results in hyperpolarization of neurons and reduced neuronal excitability, thereby inhibiting the transmission of pain signals.[5][7]

Sustained-Release Mechanism: Hydrophilic Matrix System

Hydrophilic matrix tablets are a common and effective platform for oral sustained-release dosage forms. The mechanism relies on a polymer, such as Hypromellose (Hydroxypropyl Methylcellulose, HPMC), which swells upon contact with gastrointestinal fluids to form a viscous gel layer on the tablet surface.[1][2][3] This gel layer acts as a diffusion barrier, controlling the rate at which the drug is released. Drug release is governed by two simultaneous processes: diffusion of the dissolved drug through the gel layer and erosion of the outer tablet surface.[3] The viscosity of the HPMC grade is a critical parameter; higher viscosity grades form a stronger gel, leading to a slower drug release rate.

Experimental Protocols

Formulation of Sustained-Release Tablets (Direct Compression)

The direct compression method is a streamlined process for tablet manufacturing that involves blending the active pharmaceutical ingredient (API) with excipients and compressing the mixture directly. This avoids the complexities of wet or dry granulation.

Table 1: Exemplar Formulation Composition

| Component | Function | Concentration Range (% w/w) |

| This compound | Active Ingredient | 10 - 30 |

| HPMC (e.g., K100M CR) | Release-Controlling Polymer | 20 - 40 |

| Microcrystalline Cellulose (B213188) (MCC) | Filler / Binder | 30 - 65 |

| Colloidal Silicon Dioxide | Glidant | 0.5 - 2 |

| Magnesium Stearate (B1226849) | Lubricant | 0.5 - 2 |

Protocol:

-

Sieving: Pass all ingredients (except magnesium stearate) through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break up any agglomerates.

-

Blending:

-

Place the sieved this compound and a portion of the microcrystalline cellulose into a V-blender or bin blender.

-

Mix for 10 minutes to create a premix. This geometric dilution step is crucial for ensuring content uniformity of a low-dose API.

-

Add the remaining microcrystalline cellulose, HPMC, and colloidal silicon dioxide to the blender.

-

Blend for an additional 15-20 minutes to achieve a homogenous powder mix.

-

-

Lubrication:

-

Add the sieved magnesium stearate to the powder blend.

-

Mix for a final 3-5 minutes. Over-mixing with the lubricant can negatively impact tablet hardness and dissolution.

-

-

Compression:

-

Transfer the final blend to a rotary tablet press fitted with appropriate tooling (e.g., 9 mm round, biconvex punches).

-

Compress the blend into tablets with target parameters for weight, hardness, and thickness. Adjust compression force as needed to meet these targets.

-

Quality Control Testing

Finished tablets must be evaluated to ensure they meet established quality standards.

Table 2: Quality Control Specifications for Sustained-Release Tablets

| Test Parameter | Method / Apparatus | Typical Specification |

| Weight Variation | USP <905> | ± 5% of average weight |

| Hardness | USP <1217> Tablet Breaking Force Tester | 10 - 20 kp (kilopond) or ~98 - 196 N[8] |

| Friability | USP <1216> Friabilator | ≤ 1.0% weight loss after 100 rotations[9][10] |

| Thickness | Caliper | ± 5% of average thickness |

| Assay (Content) | HPLC-UV | 90.0% - 110.0% of labeled amount[11] |

| Content Uniformity | USP <905> / HPLC-UV | Meets USP requirements (typically for doses < 50 mg)[8] |

Protocols for Key Physical Tests:

-

Hardness Test: Place a tablet diametrically between the platens of a calibrated hardness tester. Apply force until the tablet fractures. Record the breaking force for at least 10 tablets and calculate the average.[5][12]

-

Friability Test: Accurately weigh a sample of tablets (for tablets ≤650 mg, use a sample as close to 6.5 g as possible; for tablets >650 mg, use 10 tablets).[9][13] Place them in the friability drum and rotate at 25 ±1 rpm for 100 revolutions.[9][13] Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss.

In-Vitro Dissolution Testing

Dissolution testing is critical for assessing the drug release profile of a sustained-release formulation and ensuring batch-to-batch consistency. It can also help predict in-vivo performance.

Table 3: USP Dissolution Test Protocol for Extended-Release this compound

| Parameter | Condition |

| Apparatus | USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm.[14][15] |

| Media | Multiple media are used to simulate the pH range of the GI tract: - 900 mL of 0.1 N HCl (pH 1.2) for the first 1-2 hours. - 900 mL of pH 4.5 Acetate Buffer. - 900 mL of pH 6.8 Phosphate Buffer.[14] |

| Temperature | 37 ± 0.5 °C |

| Sampling Times | 1, 2, 4, 8, and 12 hours (or until ≥80% of the drug is released).[14][15][16] |

| Acceptance Criteria | Example criteria: - After 1 hour: Not more than 30% released. - After 4 hours: 40% - 65% released. - After 12 hours: Not less than 80% released. (Note: Specific criteria must be developed and validated for each formulation). |

Alcohol Dose-Dumping Study: Due to the risk of rapid drug release ("dose dumping") in the presence of alcohol, regulatory agencies require additional dissolution testing in ethanol-containing media.[14] This is particularly critical for opioids.

-

Protocol: Conduct dissolution in 900 mL of 0.1 N HCl with varying concentrations of alcohol (e.g., 5%, 20%, and 40% v/v).[14] Sample frequently (e.g., every 15 minutes for 2 hours) to assess for rapid initial release.

Assay and Content Uniformity by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is required for the accurate quantification of this compound in the finished product and dissolution samples.

Table 4: HPLC Method Parameters for this compound Assay

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.[17] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., sodium heptanesulfonate in water, pH adjusted to 2.6 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[17][18] |

| Flow Rate | 1.0 - 1.5 mL/min.[15][17] |

| Detection | UV at 230 nm.[17][18] |

| Injection Volume | 20 µL |

| Column Temperature | 30 - 35 °C[17] |

| Retention Time | Typically ~5 minutes, but dependent on exact conditions.[11] |

Formulation Development Workflow

The development of a sustained-release tablet is an iterative process involving formulation design, manufacturing, characterization, and optimization.

Conclusion

The development of a sustained-release this compound tablet using a hydrophilic matrix system offers a reliable method to improve therapeutic outcomes and patient compliance in chronic pain management. The protocols outlined in this document provide a framework for formulation, manufacturing, and quality control. Successful development requires careful selection of excipients, particularly the grade and concentration of the release-controlling polymer, and rigorous in-vitro characterization to ensure a consistent and appropriate drug release profile. All procedures should be conducted in accordance with current Good Manufacturing Practices (GMPs) and relevant pharmacopeial standards.

References

- 1. Formulation of Sustained Release Hydrophilic Matrix Tablets of Tolcapone with the Application of Sedem Diagram: Influence of Tolcapone’s Particle Size on Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 3. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 5. packqc.com [packqc.com]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. usp.org [usp.org]

- 10. Hardness and Friability Test for Tablets [pharmaspecialists.com]

- 11. uspnf.com [uspnf.com]

- 12. testinglab.com [testinglab.com]

- 13. usp.org [usp.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. scielo.br [scielo.br]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Detection Method of Related Substances in this compound [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

Application Note: Simultaneous Analysis of Morphine and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine is a potent opioid analgesic widely used for the management of severe pain. The metabolism of morphine primarily occurs in the liver, leading to the formation of several metabolites, most notably morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[1][2] While M3G is considered inactive, M6G is a pharmacologically active metabolite that can contribute significantly to the overall analgesic effect of morphine.[2][3] Normorphine is another metabolite formed through N-demethylation. Given the varying pharmacological activities of these metabolites, a sensitive and specific analytical method for the simultaneous quantification of morphine and its major metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[2][4]

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of morphine, morphine-3-glucuronide, morphine-6-glucuronide, and normorphine in biological matrices such as plasma and serum.

Analytical Approach

The method utilizes reversed-phase liquid chromatography for the separation of the analytes, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for accurate quantification of the target compounds even at low concentrations. Sample preparation is achieved through a straightforward protein precipitation or a more rigorous solid-phase extraction (SPE) to minimize matrix effects and ensure method robustness.[2][3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for rapid sample processing.

Materials:

-

Human serum or plasma samples

-

Methanol (B129727), HPLC grade, containing internal standards (e.g., morphine-d3, M3G-d3, M6G-d3, normorphine-d3)

-

0.1% Formic acid in water

-

Centrifuge capable of 12,000 x g

-

96-well collection plates

Procedure:

-

To 50 µL of serum or plasma sample, add 500 µL of methanol containing the internal standards.[2]

-

Vortex the mixture for 30 seconds to precipitate proteins.[2]

-

Centrifuge at 12,000 x g for 5 minutes.[2]

-

Transfer the supernatant to a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40-60 °C.

-

Reconstitute the dried extract in 500 µL of 0.1% formic acid in water.[2]

-

Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and potentially lower limits of quantification. A mixed-mode cation exchange (MCX) sorbent is often employed.

Materials:

-

Human serum or plasma samples

-

Internal standard working solution

-

4% Phosphoric acid (H₃PO₄) in water

-

Methanol, HPLC grade

-

0.1% Formic acid in water

-

5% Ammonium (B1175870) hydroxide (B78521) in methanol

-

SPE cartridges (e.g., Oasis MCX)

Procedure:

-

Pre-treat the plasma sample by diluting and acidifying. For example, to 2 mL of plasma, add the internal standard solution and 1.9 mL of 4% H₃PO₄ in water.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 or PFP column (e.g., 2.1 x 50 mm, 2.6 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | 0.1% Formic acid in methanol[2] |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, hold for 0.7 min, ramp to 75% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate. |

| Injection Volume | 5-15 µL[2] |

| Column Temperature | 27-30 °C[2] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.8 kV |

| Source Temperature | 120 °C |

| Desolvation Temp | 500 °C |

Data Presentation

Table 1: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Morphine | 286.1 | 165.1 | 40 |

| 201.1 | - | ||

| Morphine-3-glucuronide (M3G) | 462.2 | 286.2 | - |

| Morphine-6-glucuronide (M6G) | 462.2 | 286.2 | - |

| Normorphine | 272.1 | 165.1 | - |

| Morphine-d3 (IS) | 289.1 | 165.1 | - |

| M3G-d3 (IS) | 465.2 | 289.2 | - |

| M6G-d3 (IS) | 465.2 | 289.2 | - |

Note: Collision energies can be instrument-dependent and may require optimization.

Table 2: Quantitative Performance Data

| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Recovery (%) |

| Morphine | 1 - 1000 | >0.995 | 0.5 - 5 | 94 - 100[5] |

| M3G | 1 - 1000 | >0.99 | 1 - 5 | 84 - 90[5] |

| M6G | 1 - 1000 | >0.99 | 1 - 5 | 64 - 87[5] |

| Normorphine | 5 - 1000 | >0.99 | 5 | 88 |

Data compiled from various sources and represent typical performance.[2][5]

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Metabolic pathway of morphine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of morphine and its key metabolites in biological fluids. The protocol can be adapted based on the required sample throughput and sensitivity, with protein precipitation offering a faster workflow and solid-phase extraction providing cleaner extracts for enhanced performance. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

- 1. waters.com [waters.com]

- 2. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. agilent.com [agilent.com]

- 5. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for In Vitro Morphine Sulfate Glucuronidation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, is primarily metabolized in the liver via glucuronidation to form two major metabolites: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[1][2] While M6G is an active metabolite with analgesic properties, M3G is inactive and can cause adverse effects.[3][4][5] The primary enzyme responsible for this metabolic pathway is UDP-glucuronosyltransferase 2B7 (UGT2B7).[6][7][8][9] Therefore, evaluating the potential of new chemical entities to inhibit or induce morphine glucuronidation is a critical step in drug development to predict potential drug-drug interactions.[2][10]

This application note provides a detailed protocol for an in vitro morphine sulfate (B86663) glucuronidation assay using human liver microsomes (HLM) or recombinant human UGT2B7. The protocol includes steps for incubation, sample preparation, and analysis of M3G and M6G by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The glucuronidation of morphine is a crucial metabolic pathway catalyzed by the UGT2B7 enzyme. This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups at the 3' and 6' positions of the morphine molecule. This results in the formation of the more water-soluble metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), which can then be more readily excreted from the body.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro morphine sulfate glucuronidation assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the morphine glucuronidation assay. These values are compiled from various literature sources and should be optimized for specific experimental conditions.

| Parameter | Value | Source |

| Enzyme Source | ||

| Human Liver Microsomes (HLM) Protein Concentration | 0.025 - 0.1 mg/mL | [10][11] |

| Recombinant UGT2B7 Protein Concentration | 0.1 mg/mL | [11] |

| Reagents and Conditions | ||

| This compound Concentration | Substrate-dependent (e.g., for Km determination) | [4][12] |

| UDPGA Concentration | Typically 1-5 mM | [11][13] |

| Alamethicin (B1591596) Concentration (for HLM) | 10 - 50 µg/mg protein | [10][12] |

| Incubation Buffer | Phosphate (B84403) Buffer (pH 7.4) | [14] |

| Incubation Temperature | 37°C | |

| Incubation Time | 15 - 60 minutes (linear range) | [11] |

| Kinetic Parameters (UGT2B7) | ||

| M3G Formation (Apparent Km) | ~0.42 - 2 mM | [9][12] |

| M6G Formation (Apparent Km) | ~0.97 - 7.4 mM | [9] |

| M3G Formation (Apparent Vmax) | ~2.5 nmol/mg/min | [12] |

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt (Cofactor)

-

Pooled Human Liver Microsomes (HLM) or recombinant human UGT2B7

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (B52724) (Termination Reagent)

-

Milli-Q or HPLC-grade water

-

Reference standards for Morphine, M3G, and M6G

-

LC-MS/MS or HPLC system

Enzyme Preparation

-

Human Liver Microsomes (HLM): Thaw HLM on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.

-

Recombinant UGT2B7: Thaw the enzyme preparation on ice. Dilute to the desired concentration with the appropriate buffer as recommended by the manufacturer.

Incubation Protocol

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the enzyme source (HLM or recombinant UGT2B7).

-

Alamethicin Treatment (for HLM only): If using HLM, add alamethicin to the incubation mixture to a final concentration of 10-50 µg/mg of microsomal protein.[10][12] Pre-incubate the mixture on ice for 15 minutes to allow for the formation of pores in the microsomal membrane.[11]

-

Pre-incubation: Add this compound to the incubation mixture at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Analytical Method: LC-MS/MS for M3G and M6G Quantification

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.[15]

-

Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed for separation.[15]

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[15]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of morphine and its glucuronides.[15][16]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor to product ion transitions for morphine, M3G, and M6G need to be optimized. For example, m/z 286.2 for morphine and 462.2 for M3G and M6G can be monitored.[15]

-

-

Quantification:

-

Generate a standard curve using known concentrations of M3G and M6G reference standards.

-

Quantify the amount of M3G and M6G formed in the samples by comparing their peak areas to the standard curve.

-

Data Analysis

-

Calculate the rate of metabolite formation: Express the rate as pmol or nmol of metabolite formed per minute per mg of protein.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound. Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation or other appropriate models. Morphine-3-glucuronide formation has been shown to follow Michaelis-Menten kinetics.[12]

Conclusion

This application note provides a comprehensive and detailed protocol for conducting an in vitro this compound glucuronidation assay. By following these procedures, researchers can reliably assess the glucuronidation of morphine and evaluate the potential for drug-drug interactions with new chemical entities. The provided quantitative data and experimental workflow serve as a valuable resource for setting up and optimizing this important metabolic assay in a drug development setting.

References

- 1. waters.com [waters.com]

- 2. Morphine glucuronosyltransferase activity in human liver microsomes is inhibited by a variety of drugs that are co-administered with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gtfch.org [gtfch.org]

- 4. Inhibition of morphine metabolism by ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morphine glucuronidation and glucosidation represent complementary metabolic pathways that are both catalyzed by UDP-glucuronosyltransferase 2B7: kinetic, inhibition, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. xenotech.com [xenotech.com]

- 12. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of a UDP-glucuronosyltransferase assay for trout liver S9 fractions: activity enhancement by alamethicin, a pore-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Determination of morphine, morphine-3-glucuronide and morphine-6-glucuronide in human serum by solid-phase extraction and liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Morphine Sulfate in Animal Models of Visceral Pain: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of morphine sulfate (B86663), a potent opioid analgesic, in preclinical animal models of visceral pain. This document details established experimental protocols, presents quantitative data on the analgesic efficacy of morphine, and illustrates the key signaling pathways involved in its mechanism of action. The information herein is intended to guide researchers in designing and executing studies to evaluate potential novel analgesics for visceral pain.

Introduction to Visceral Pain and the Role of Morphine

Visceral pain, originating from internal organs, is a major clinical challenge due to its diffuse nature and complex underlying mechanisms.[1][2] Animal models are crucial for investigating the pathophysiology of visceral pain and for the preclinical screening of analgesic compounds.[3][4] Morphine, a mu-opioid receptor agonist, is a cornerstone for managing moderate to severe pain and serves as a key reference compound in visceral pain research.[1][5] Its analgesic effects are primarily mediated through the activation of opioid receptors in the central nervous system (CNS), leading to the modulation of pain signals.[6][7]

Common Animal Models of Visceral Pain

Several animal models are employed to induce and assess visceral pain. The choice of model often depends on the specific research question and the clinical condition being mimicked.

Acetic Acid-Induced Writhing Test

This is a widely used chemical method for inducing visceral pain of peripheral origin.[8][9] Intraperitoneal injection of a dilute acetic acid solution causes irritation and inflammation, leading to a characteristic writhing response, which includes abdominal constrictions and extension of the hind limbs.[8][9][10] This model is particularly useful for screening peripherally acting analgesics.[8]

Colorectal Distension (CRD) Model